molecular formula C264H312Br8N16O16 B6288750 NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br) CAS No. 2225872-23-9

NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)

Cat. No.: B6288750
CAS No.: 2225872-23-9
M. Wt: 4605 g/mol
InChI Key: IOJHAKYLZJOELV-UHFFFAOYSA-F
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Description

NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix8-C4-Pr2Ph-imidazolium-Br) is a complex chemical compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The structure of this compound includes a calixarene core, which is a macrocyclic molecule known for its ability to form host-guest complexes, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br involves multiple steps, starting with the preparation of the calixarene core. The calixarene is functionalized with imidazolium groups through a series of nucleophilic substitution reactions. The reaction conditions typically involve the use of polar solvents such as dimethylformamide or acetonitrile, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include the preparation of the calixarene core, functionalization with imidazolium groups, and purification of the final product. The process is optimized to ensure high yield and purity, and involves the use of large-scale reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br undergoes various chemical reactions, including:

Common Reagents and Conditions:: Major Products::

Mechanism of Action

The mechanism of action of NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br involves its ability to form strong ionic interactions with various substrates. The imidazolium groups can interact with anions through hydrogen bonding and electrostatic interactions, while the calixarene core can encapsulate guest molecules, enhancing the stability and reactivity of the compound. These interactions are crucial for its catalytic activity and its ability to form stable complexes with drugs and other molecules .

Comparison with Similar Compounds

Similar Compounds::

  • NOVELIG G1-CL01 Bz-calix 8-C4-mesitylimidazolium-Cl: Similar structure but with mesitylimidazolium groups instead of C4-(Dipp)Imidazolium .
  • NOVELIG G1-CL02 Bz-calix 8-C4-iPr2Ph-imidazolium-Br: Similar structure but with different substituents on the imidazolium groups .

Uniqueness: NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br is unique due to its specific combination of imidazolium groups and calixarene core, which provides it with enhanced stability and reactivity compared to other similar compounds. Its ability to form stable host-guest complexes and its high thermal stability make it particularly useful in various applications .

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[4-[[50,51,52,53,54,55,56-heptakis[4-[3-[2,6-di(propan-2-yl)phenyl]imidazol-3-ium-1-yl]butoxy]-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl]imidazol-1-ium;octabromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C264H312N16O16.8BrH/c1-185(2)233-97-73-98-234(186(3)4)249(233)273-129-121-265(177-273)113-57-65-137-281-257-209-145-211-155-226(290-170-202-83-43-34-44-84-202)157-213(258(211)282-138-66-58-114-266-122-130-274(178-266)250-235(187(5)6)99-74-100-236(250)188(7)8)147-215-159-228(292-172-204-87-47-36-48-88-204)161-217(260(215)284-140-68-60-116-268-124-132-276(180-268)252-239(191(13)14)103-76-104-240(252)192(15)16)149-219-163-230(294-174-206-91-51-38-52-92-206)165-221(262(219)286-142-70-62-118-270-126-134-278(182-270)254-243(195(21)22)107-78-108-244(254)196(23)24)151-223-167-232(296-176-208-95-55-40-56-96-208)168-224(264(223)288-144-72-64-120-272-128-136-280(184-272)256-247(199(29)30)111-80-112-248(256)200(31)32)152-222-166-231(295-175-207-93-53-39-54-94-207)164-220(263(222)287-143-71-63-119-271-127-135-279(183-271)255-245(197(25)26)109-79-110-246(255)198(27)28)150-218-162-229(293-173-205-89-49-37-50-90-205)160-216(261(218)285-141-69-61-117-269-125-133-277(181-269)253-241(193(17)18)105-77-106-242(253)194(19)20)148-214-158-227(291-171-203-85-45-35-46-86-203)156-212(146-210(257)154-225(153-209)289-169-201-81-41-33-42-82-201)259(214)283-139-67-59-115-267-123-131-275(179-267)251-237(189(9)10)101-75-102-238(251)190(11)12;;;;;;;;/h33-56,73-112,121-136,153-168,177-200H,57-72,113-120,137-152,169-176H2,1-32H3;8*1H/q+8;;;;;;;;/p-8
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJHAKYLZJOELV-UHFFFAOYSA-F
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CN(C=C2)CCCCOC3=C4CC5=CC(=CC(=C5OCCCCN6C=C[N+](=C6)C7=C(C=CC=C7C(C)C)C(C)C)CC8=CC(=CC(=C8OCCCCN9C=C[N+](=C9)C1=C(C=CC=C1C(C)C)C(C)C)CC1=CC(=CC(=C1OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC3=CC(=C4)OCC1=CC=CC=C1)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C264H312Br8N16O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4605 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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